[1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride
Overview
Description
“1-(4-Methanesulfonylphenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1093630-40-0 . Its IUPAC name is N-methyl-1-[4-(methylsulfonyl)phenyl]ethanamine hydrochloride . The molecular weight of this compound is 249.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2S.ClH/c1-8(11-2)9-4-6-10(7-5-9)14(3,12)13;/h4-8,11H,1-3H3;1H . This indicates that the molecule consists of a phenyl ring substituted with a methanesulfonyl group, an ethyl group, and a methylamine group.Physical and Chemical Properties Analysis
The compound is a salt with a molecular weight of 249.76 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chemical Reactions and Inactivation of Enzymes
Methyl methanesulfonothioate (MMTS), a compound related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, has been used as a sulfhydryl reagent. It has been noted for its ability to inactivate D-3-hydroxybutyrate dehydrogenase, an enzyme, suggesting reactions with amino groups that could lead to undesired products (Kluger & Tsui, 1980).
Synthesis of Chiral Nonracemic Compounds
Research demonstrates the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process, involving compounds related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, leads to the production of N-substituted amines with inversion of configuration, useful in the synthesis of optically pure and meso triamine ligands (Uenishi et al., 2004).
Preparation of Indazoles
In a study focused on the preparation of indazoles, 1-(2-Aminophenyl)ethanone oxime, a compound structurally similar to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, was used in the synthesis of 3-Methyl-1H-indazole. This highlights the role of such compounds in facilitating the formation of complex heterocycles (Counceller et al., 2012).
Analytical Applications in Lipid Peroxidation Assay
1-Methyl-2-phenylindole, a compound similar to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, has been used in the development of a colorimetric assay for lipid peroxidation. This demonstrates the potential application of such compounds in biochemical analysis and assays (Gérard-Monnier et al., 1998).
Gas Phase Studies of Sulfenic Acids
The study of sulfenic acids in the gas phase, including methanesulfenic acid, a compound related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, sheds light on their electronic structure and thermal stability. This is important for understanding the fundamental properties of such compounds (Lacombe et al., 1996).
Crystal Structure and Synthesis Studies
The synthesis and study of compounds related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride have been instrumental in crystallography and the understanding of molecular structures. This includes the crystal structure determination of amlodipine mesylate monohydrate, which is structurally related (Butcher et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-(4-methylsulfonylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-8(11-2)9-4-6-10(7-5-9)14(3,12)13;/h4-8,11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXUELNRGLHLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093630-40-0 | |
Record name | [1-(4-methanesulfonylphenyl)ethyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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